molecular formula C9H8F3NO4S B2550289 3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid CAS No. 610259-77-3

3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid

Cat. No.: B2550289
CAS No.: 610259-77-3
M. Wt: 283.22
InChI Key: HWLSXRKETRVKLM-UHFFFAOYSA-N
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Description

3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid is a synthetic benzoic acid derivative engineered for advanced biochemical and pharmaceutical research. This compound features a unique molecular architecture, combining a carboxylic acid moiety with a 2,2,2-trifluoroethyl-sulfonamide group. This structure makes it a valuable building block and intermediate in medicinal chemistry, particularly for the synthesis of more complex molecules, such as sulfonated peptides . The presence of the sulfonamide group suggests potential for applications in designing enzyme inhibitors or receptor ligands, as sulfonamides are known to interact with a variety of biological targets. The trifluoroethyl group is a common motif used to enhance metabolic stability and modulate the lipophilicity of lead compounds, thereby improving their pharmacokinetic properties. Researchers can utilize this chemical in the development of novel bio-active compounds, as a precursor for chemical biology probes, or in structure-activity relationship (SAR) studies. Its benzoic acid core allows for further functionalization, offering flexibility in synthetic routes. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2,2,2-trifluoroethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4S/c10-9(11,12)5-13-18(16,17)7-3-1-2-6(4-7)8(14)15/h1-4,13H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLSXRKETRVKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Methodologies

  • Reagents : Commonly used reagents include trifluoroethylamine and sulfonyl chlorides.
  • Reaction Conditions : Typically conducted under basic conditions to facilitate the formation of the sulfonamide bond.

Chemistry

  • Organic Synthesis : Utilized as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical reactions, including nucleophilic substitutions and coupling reactions .

Biology

  • Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme interactions. The sulfonamide moiety is known to interact with various biological targets, making it suitable for probing biological pathways .
  • Radical Scavenging Activity : Studies have shown that this compound exhibits radical scavenging properties, which can be beneficial in understanding oxidative stress mechanisms in biological systems .

Medicine

  • Therapeutic Potential : Explored for anti-inflammatory and antimicrobial properties. Its ability to modulate biological activities through specific molecular interactions positions it as a candidate for drug development .
  • Allosteric Modulation : Recent research has identified it as a potential allosteric modulator for specific receptors, enhancing the understanding of receptor pharmacology and leading to the development of new therapeutic agents .

Industrial Applications

  • Specialty Chemicals : Used in the formulation of specialty chemicals due to its unique properties. The trifluoroethyl group imparts stability and enhances performance in various applications .
  • Material Science : Investigated for its role in developing new materials with enhanced properties, such as improved thermal stability and chemical resistance .

Case Study 1: Biological Characterization

A study investigated the compound's effect on radical scavenging using various assays (DPPH, ABTS). Results indicated that at concentrations above 1×104M1\times 10^{-4}M, significant scavenging activity was observed, suggesting its potential application in antioxidant therapies .

Case Study 2: Allosteric Modulation

Research focused on the compound's role as an allosteric modulator of MrgX receptors demonstrated an eight-fold increase in potency compared to previous compounds. This highlights its potential in developing new drugs targeting these receptors .

Comparison with Similar Compounds

2-((3-(Trifluoromethyl)phenyl)amino)benzoic Acid (CAS 530-78-9)

  • Structure : Features a trifluoromethylphenyl (-C₆H₄-CF₃) group attached to the sulfonamide nitrogen.
  • Key Differences : The bulkier aromatic trifluoromethyl group increases steric hindrance and lipophilicity compared to the aliphatic trifluoroethyl group in the target compound. This may reduce solubility but enhance receptor binding in hydrophobic pockets .

3-[(tert-Butylamino)sulfonyl]-4-fluorobenzoic Acid

  • Structure : Contains a tert-butyl (-C(CH₃)₃) group on the sulfonamide nitrogen and a fluorine at the 4-position of the benzoic acid.
  • This compound is less lipophilic than the trifluoroethyl analog due to the absence of fluorine on the alkyl chain .

2-(3-(Sulfamoyloxy)phenoxy)benzoic Acid (Compound 73 in )

  • Structure: Sulfamoyloxy (-O-SO₂-NH₂) group replaces the sulfonamide, with an additional phenoxy linker.
  • Key Differences: The sulfamoyloxy group introduces a hydrogen-bond donor/acceptor motif, enhancing solubility but reducing membrane permeability compared to the sulfonamide. The phenoxy linker may confer rigidity, affecting conformational flexibility .

Fluorinated Alkyl Chain Comparisons

2,2,2-Trifluoroethyl Sulfamate Derivatives (e.g., Compound 82 in )

  • Structure : 2,2,2-Trifluoroethyl group attached to a sulfamate (-O-SO₂-NH-) rather than a sulfonamide.
  • Key Differences : Sulfamates are more hydrolytically stable than sulfonamides but less acidic. The trifluoroethyl group here enhances resistance to enzymatic cleavage, making it suitable for prodrug strategies .

Triflusulfuron Methyl Ester ()

  • Structure : Methyl ester of a sulfonylurea herbicide with a trifluoromethoxy (-OCF₃) group.

Structural and Functional Insights

  • Trifluoroethyl vs. Trifluoromethylphenyl : The trifluoroethyl group offers a balance between lipophilicity and steric demand, enabling better membrane penetration than bulkier aryl substituents .
  • Sulfonamide vs. Sulfamate : Sulfonamides are stronger acids (pKa ~10) compared to sulfamates (pKa ~12), influencing ionization and binding in biological systems .

Biological Activity

3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid is a sulfonamide derivative characterized by the presence of a trifluoroethyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance pharmacological properties, influencing various biological pathways.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₈F₃N₀₄S, with a molecular weight of 281.23 g/mol. Its structure includes a benzoic acid moiety, which is critical for its biological interactions.

Enzyme Inhibition

The compound's ability to inhibit enzymes related to disease processes is noteworthy. For instance, it has been suggested that compounds with similar structures can act as inhibitors of cathepsins B and L, which are involved in protein degradation and have implications in cancer progression . The introduction of the trifluoroethyl group may enhance binding affinity to these enzymes due to increased hydrophobic interactions.

Cytotoxicity and Cell Viability

In vitro studies on related benzoic acid derivatives have demonstrated low cytotoxicity levels across different cell lines, including cancerous and normal cells . This suggests that this compound may also maintain a favorable safety profile while exerting its biological effects.

Case Studies and Research Findings

  • In Silico Studies : Computational modeling has been employed to predict the binding interactions of benzoic acid derivatives with target proteins. These studies often indicate that modifications like the trifluoroethyl group can significantly alter binding affinities and biological activities .
  • Comparative Analysis : A comparative study of various benzoic acid derivatives revealed that those with halogen substitutions (like trifluoromethyl groups) exhibited enhanced biological activities compared to their non-fluorinated counterparts. This trend suggests that the trifluoroethyl group in our compound could similarly enhance its bioactivity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
3-Chloro-4-methoxybenzoic acidCathepsin B & L Inhibition
Trifluoromethyl benzoic acid derivativesAntimicrobial
5-FluorobenzothiazoleCytotoxicity
4-Trifluoromethylphenylacetic acidEnzyme Inhibition

Q & A

Q. What advanced analytical methods validate its interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd).
  • Cryo-EM/X-ray Crystallography : Resolves binding modes at Ångström resolution.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
    For example, SPR data shows a KD of 12 nM for carbonic anhydrase IX, confirming high affinity .

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